ALKANE1
Description
Historical Context of ALKANE1 Discovery and Early Research
The history of alkane discovery dates back to the early 19th century. The French chemist Michel Eugène Chevreul is credited with first isolating and naming "saturated hydrocarbons" during this period. fastercapital.comfastercapital.com Later, in 1825, Michael Faraday, a British chemist, discovered methane, the simplest alkane, by heating a mixture of carbon and hydrogen. britannica.comfastercapital.comfastercapital.com This early research challenged the prevailing belief that organic compounds could only be obtained from living organisms, demonstrating that they could also be derived from non-living sources. fastercapital.com The systematic nomenclature for alkanes, based on the number of carbon atoms, was later developed, with early proposals including names like methane, ethane, propane, and quartane. wikipedia.orgyale.edu
Early research focused on understanding the fundamental structure and properties of these newly identified saturated hydrocarbons. Their stability and relative unreactivity, compared to compounds with double or triple bonds, were key areas of investigation. wou.edulibretexts.orglongdom.org
Significance and Broad Academic Relevance of this compound
This compound and other alkanes hold broad academic relevance across numerous fields. As the simplest hydrocarbons, they form the basis for understanding more complex organic molecules and reactions. wou.edufastercapital.comvaia.com Their study is crucial for grasping fundamental concepts such as molecular geometry, hybridization, and the nature of covalent bonding. byjus.comchemicals.co.ukvaia.com
Academically, alkanes serve as a reference point for comparing the properties and reactivity of other organic compound families. wou.edu The concept of a homologous series, exemplified by alkanes where successive members differ by a CH2 unit, provides a framework for predicting properties and organizing the study of organic chemistry. wikipedia.orglibretexts.orglibretexts.org
Beyond fundamental chemistry, research on alkanes is relevant to fields such as:
Petroleum Chemistry: Alkanes are major components of natural gas and crude oil, making their chemistry vital for the petrochemical industry. biofueljournal.comtaylorandfrancis.comlibretexts.org
Materials Science: Alkanes are used as starting materials for the synthesis of various organic molecules, including polymers like polyethylene (B3416737) and polypropylene. longdom.orgtaylorandfrancis.com
Environmental Science: The study of alkane biodegradation by microorganisms is important for understanding and addressing environmental pollution. taylorandfrancis.comfrontiersin.org
Biochemistry: Although generally considered unreactive, alkanes play roles in biological systems, such as forming protective layers in plants and potentially acting in insect signaling. biofueljournal.com Research also explores the biosynthesis of alkanes in microorganisms. biofueljournal.combiofueljournal.com
Current State of this compound Research and Knowledge Gaps
Current research on alkanes, including the principles applicable to this compound, continues to explore their fundamental properties and potential for transformation. While traditionally seen as inert, significant effort is directed towards developing methods for selective functionalization of C-H bonds in alkanes to convert them into more valuable chemicals. nih.govmpg.de This is considered a "Holy Grail" in catalysis research. mpg.de
Research areas include:
Catalytic Activation: Developing molecular catalysts, particularly using transition metals, to activate strong C-H bonds in alkanes under milder conditions with higher selectivity. nih.govmpg.delbl.gov
Biosynthesis: Investigating and engineering microbial pathways for the sustainable production of alkanes from renewable resources or CO2. biofueljournal.combiofueljournal.com Challenges remain in improving product yields and controlling chain length. biofueljournal.combiofueljournal.com
Theoretical Studies: Utilizing computational modeling and machine learning to predict thermochemical properties and understand reaction mechanisms involving alkanes. grafiati.comacs.org
Properties at Extreme Conditions: Studying the behavior of alkanes under high pressure or in different solvent environments. grafiati.comscience.gov
Despite advancements, knowledge gaps persist. Achieving highly selective functionalization of specific C-H bonds within complex alkane structures remains a challenge. nih.gov Understanding and optimizing microbial pathways for efficient and tailored alkane biosynthesis requires further investigation. biofueljournal.combiofueljournal.com The detailed mechanisms of some alkane transformations, particularly in biological or complex catalytic systems, are still active areas of research. frontiersin.org
Data on the physical properties of alkanes demonstrates trends related to molecular size. For a representative straight-chain alkane like this compound, properties such as boiling point and melting point generally increase with increasing molecular weight due to stronger intermolecular Van der Waals forces. byjus.comwikipedia.orgvaia.comstudymind.co.uk
Here is a representative data table illustrating the trend of boiling points for simple straight-chain alkanes, which can be extrapolated to understand the behavior of this compound based on its size (assuming it represents a specific chain length):
| Alkane Name | Number of Carbons (n) | Molecular Formula | Boiling Point (°C) (approx.) |
| Methane | 1 | CH₄ | -162 |
| Ethane | 2 | C₂H₆ | -89 |
| Propane | 3 | C₃H₈ | -42 |
| Butane | 4 | C₄H₁₀ | -0.5 |
| Pentane | 5 | C₅H₁₂ | 36 |
| Hexane | 6 | C₆H₁₄ | 69 |
| Heptane | 7 | C₇H₁₆ | 98 |
| Octane | 8 | C₈H₁₈ | 126 |
Note: This table presents data for specific alkanes to illustrate typical trends applicable to a representative alkane like this compound. The exact properties of this compound would depend on its specific molecular structure (chain length and branching).
Research also includes studying the solubility of alkanes, which are generally non-polar and thus insoluble in water but soluble in organic solvents. byjus.comvaia.comstudymind.co.uk Their low reactivity means they primarily undergo combustion and halogenation reactions under specific conditions, often requiring initiation like heat or UV radiation. byjus.comchemicals.co.ukmsu.eduonline-learning-college.com
Properties
CAS No. |
151006-58-5 |
|---|---|
Molecular Formula |
C9H11NO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Alkane1 and Its Derivatives
Innovative Approaches to ALKANE1 Synthesis
Innovative synthetic strategies aim to overcome the inherent challenges associated with alkane reactivity and selectivity. These approaches often involve the use of specialized catalysts or reaction conditions to enable controlled transformations.
Catalytic Hydrogenation and Dehydrogenation in this compound Chemistry
Catalytic hydrogenation is a well-established method for converting unsaturated hydrocarbons like alkenes and alkynes into saturated alkanes. cutm.ac.inbyjus.commasterorganicchemistry.com This process typically involves the reaction of the unsaturated hydrocarbon with dihydrogen gas in the presence of a metal catalyst such as nickel, platinum, or palladium. cutm.ac.inbyjus.commasterorganicchemistry.com Platinum and palladium can catalyze the reaction at room temperature, while nickel catalysts often require higher temperatures (523-573 K) and pressure. cutm.ac.in This hydrogenation of unsaturated hydrocarbons using nickel at elevated temperatures is known as the Sabatier and Sender's reaction. cutm.ac.in The process involves the adsorption of dihydrogen gas onto the catalyst surface, activating the H-H bond, followed by the addition of hydrogen atoms across the multiple bond of the alkene or alkyne. cutm.ac.inmasterorganicchemistry.com
Conversely, catalytic dehydrogenation involves the removal of hydrogen from alkanes, typically yielding more reactive olefins. wikipedia.orgosti.gov This reaction is often endothermic and requires high temperatures (500 °C and above) in industrial processes, which can lead to undesirable side reactions like coking and catalyst deactivation. wikipedia.orgrsc.org Research is ongoing to develop more efficient and selective dehydrogenation catalysts and processes. Homogeneous catalysis using transition metal complexes, particularly pincer complexes, has shown activity for the dehydrogenation of unfunctionalized alkanes. wikipedia.orgosti.govrsc.org Oxidative dehydrogenation (ODH), which uses oxygen as an oxidant to drive the reaction, is an alternative approach that can be carried out at lower temperatures compared to thermal dehydrogenation. wikipedia.org
C-H Activation Strategies for this compound Functionalization
C-H activation is a transformative approach that directly targets the typically inert C-H bonds of alkanes, enabling their functionalization. technion.ac.ilu-tokyo.ac.jpwikipedia.orgpku.edu.cnacs.org This process involves the cleavage of a C-H bond and its replacement with a bond to another atom, often a carbon, oxygen, or nitrogen. wikipedia.org Transition metal complexes play a key role in many C-H activation strategies, facilitating the cleavage of the strong C-H bond and the formation of a new metal-carbon bond. u-tokyo.ac.jpwikipedia.orgpku.edu.cnacs.orgrutgers.edu
Challenges in C-H activation include achieving selectivity among the various C-H bonds present in an alkane (primary, secondary, and tertiary) and preventing over-functionalization of the product. technion.ac.ilillinois.eduu-tokyo.ac.jp Different mechanisms for C-H activation by transition metals have been proposed, including oxidative addition, sigma-bond metathesis, 1,2-addition, and electrophilic activation. u-tokyo.ac.jpacs.orgrutgers.edu
Significant progress has been made in developing catalytic systems for selective C-H functionalization. For instance, some transition metal complexes exhibit selectivity for primary C-H bonds in linear alkanes. illinois.edurutgers.edu Research has also explored directed C-H activation, where a directing group on the molecule guides the metal catalyst to a specific C-H bond. wikipedia.org Innovative approaches, such as using silver catalysts and fluorinated diazo compounds, have been reported to achieve high selectivity for the functionalization of primary C-H bonds in alkanes. nih.gov
Biocatalytic Routes for this compound Modifications
Biocatalysis offers an environmentally friendly and often highly selective alternative for the synthesis and modification of organic compounds, including alkanes. frontiersin.orgbiofueljournal.com Microorganisms and enzymes can catalyze reactions that are difficult to achieve using traditional chemical methods, often under mild conditions. frontiersin.orgbiofueljournal.com
Microbial synthesis of alkanes can occur through various metabolic pathways, primarily derived from fatty acid metabolism. frontiersin.orgbiofueljournal.comresearchgate.netunl.pt Two key enzymes involved in some microbial alkane biosynthesis pathways are acyl-ACP reductase (AAR) and aldehyde-deformylating oxygenase (ADO). biofueljournal.comresearchgate.net AAR converts fatty acyl-ACP or fatty acyl-CoA intermediates to fatty aldehydes, which are then converted to alkanes (or alkenes) by ADO. biofueljournal.comresearchgate.net Other pathways, such as the "head-to-head condensation" of fatty acid derivatives, have also been investigated. frontiersin.orgunl.pt
While microorganisms naturally produce alkanes, often as complex mixtures, metabolic engineering and synthetic biology strategies are being employed to improve the efficiency and selectivity of microbial alkane biosynthesis for specific chain lengths and structures. biofueljournal.comresearchgate.net Utilizing enzymes like alcohol dehydrogenases in conjunction with aldehyde-deformylating oxygenases presents a new approach for alkane production from fatty alcohols. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral alkane derivatives with high enantiomeric purity is a significant area of research, particularly for applications in pharmaceuticals and fine chemicals. Stereoselective synthesis aims to control the formation of new stereocenters during a reaction, leading to a predominance of one enantiomer or diastereomer.
Asymmetric hydrogenation of alkenes using chiral catalysts is a powerful method for the stereoselective synthesis of chiral alkanes. numberanalytics.comorganic-chemistry.org Chiral transition metal complexes, such as those based on iridium or rhodium with chiral ligands, can induce asymmetry during the hydrogenation of prochiral alkenes, yielding chiral alkanes with high enantioselectivity. numberanalytics.comorganic-chemistry.org
Other approaches to stereoselective alkane derivative synthesis include stereoselective elimination reactions to form chiral alkenes which can then be hydrogenated, and radical polar crossover reactions involving chiral intermediates. numberanalytics.comnih.gov For example, radical-induced 1,2-migration of vinyl boron ate complexes derived from enantioenriched secondary alkyl pinacolboronic esters can lead to chiral alkanes with excellent enantiopurity after subsequent protodeborylation. nih.gov
Researchers are also exploring the formal enantioselective deoxygenation of benzylic alcohols as a route to chiral alkanes, achieving high enantioselectivities in some cases. researchgate.net
Flow Chemistry and Continuous Processing in this compound Production Research
Flow chemistry and continuous processing techniques offer several advantages for chemical synthesis, including improved reaction control, enhanced mass and heat transfer, increased safety, and scalability. vapourtec.comrsc.org These benefits are particularly relevant for reactions involving hazardous reagents, gaseous substrates, or those requiring precise control of reaction parameters, making them attractive for this compound production and functionalization research. vapourtec.comrsc.org
Applying flow chemistry to alkane functionalization, especially with light gaseous alkanes, helps overcome challenges related to handling and solubility. vapourtec.comuva.nl Using back-pressure regulators in flow systems can force gaseous alkanes into solution, facilitating their reaction. vapourtec.com
Mechanistic Elucidation of Alkane1 Transformations
In-Depth Analysis of Reaction Pathways Involving ALKANE1
The chemical transformations of this compound are dictated by the specific reaction conditions and the nature of the initiating species. Understanding these pathways is crucial for controlling the selectivity and efficiency of this compound functionalization.
Radical Mechanisms in this compound Functionalization
Radical reactions are among the most common pathways for the functionalization of alkanes like this compound. These reactions typically involve three key steps: initiation, propagation, and termination. nih.gov The initiation step generates reactive radical species, often through homolytic cleavage of a weak bond induced by heat or light. nih.govmsu.edu
A classic example is the halogenation of alkanes, which proceeds via a radical chain mechanism. msu.eduscribd.com For this compound, this would involve the abstraction of a hydrogen atom by a halogen radical (e.g., Cl• or Br•), generating an alkyl radical (this compound-•) and a hydrogen halide. The alkyl radical then reacts with a halogen molecule, forming the halogenated this compound product and regenerating a halogen radical, thus propagating the chain. msu.edu
Initiation: X₂ + hν or heat → 2 X• (where X = Cl, Br) nih.govmsu.edu
Propagation: this compound-H + X• → this compound-• + HX msu.edu this compound-• + X₂ → this compound-X + X• msu.edu
Termination: Combination of any two radical species (e.g., 2 X• → X₂, 2 this compound-• → this compound-ALKANE1, this compound-• + X• → this compound-X). nih.gov
The selectivity in radical halogenation is influenced by the relative stability of the intermediate alkyl radicals, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. msu.edu This can lead to mixtures of isomeric products when this compound has different types of hydrogen atoms. msu.edu
Other radical transformations involving this compound or its derivatives include autoxidation, cracking, and certain metal-catalyzed functionalizations where hydrogen atom transfer (HAT) is the initial step. nih.govchemrxiv.org For instance, some catalytic systems utilize oxidants to incite alkane HAT, generating an alkyl radical that can then be trapped by a metal intermediate for further functionalization, such as C-C bond formation. chemrxiv.org
Kinetic and Thermodynamic Studies of this compound Reactivity
Understanding the rates and energy changes associated with this compound transformations is essential for optimizing reaction conditions and predicting product distributions.
Rate Law Determination for this compound Reactions
The rate law for a chemical reaction expresses the relationship between the rate of the reaction and the concentrations of the reactants. chemistry.coachlibretexts.org Rate laws are determined experimentally by measuring the reaction rate at different initial concentrations of the reactants. chemistry.coach
For a general reaction involving this compound: a this compound + b Reagent → Products
The rate law would typically take the form: Rate = k [this compound]n [Reagent]m
Where:
Rate is the reaction rate (e.g., change in concentration per unit time). libretexts.org
k is the rate constant, a proportionality factor that depends on temperature and other factors like the presence of a catalyst. chemistry.coachmasterorganicchemistry.com
[this compound] and [Reagent] are the molar concentrations of this compound and the other reactant. chemistry.coach
For example, in the radical halogenation of this compound, the rate of product formation might be proportional to the concentration of this compound and the square root of the halogen concentration, reflecting the chain mechanism.
Data from kinetic studies on alkane reactions provide insight into the rate constants and reaction orders under various conditions. For instance, studies on the gas-phase reactions of OH radicals with alkanes have determined temperature-dependent rate constants and parameters. copernicus.org
Activation Energy and Transition State Analysis of this compound Processes
The activation energy (Ea or ΔE‡) is the minimum energy required for reactants to overcome the energy barrier and be converted into products. libretexts.orglibretexts.orgscribd.com It represents the energy difference between the reactants and the transition state. libretexts.orglibretexts.org The transition state (or activated complex) is a high-energy, transient state where bonds are in the process of breaking and forming. libretexts.orglibretexts.orgscribd.com
Kinetic studies, particularly the measurement of reaction rates at different temperatures, can be used to determine the activation energy through the Arrhenius equation: k = A exp(-Ea/RT)
Where:
k is the rate constant. chemistry.coachmasterorganicchemistry.com
A is the pre-exponential factor (frequency factor).
Ea is the activation energy. libretexts.orglibretexts.orgscribd.com
R is the ideal gas constant. libretexts.org
T is the absolute temperature. libretexts.org
A higher activation energy corresponds to a slower reaction rate, as fewer molecules have sufficient energy to reach the transition state. libretexts.orgscribd.com
Transition state analysis involves studying the structure and energy of the transition state. This can be done through computational methods or by analyzing kinetic isotope effects and other experimental data. The concept of the transition state is crucial for understanding why some reactions occur readily while others are slow, even if thermodynamically favorable. libretexts.orgscribd.com Reactions with substantial energy barriers are kinetically hindered. scribd.com
For this compound transformations, the activation energy is related to the energy required to break the strong C-H or C-C bonds. In radical reactions, the hydrogen atom abstraction step often has a significant activation energy. msu.edulibretexts.org
Studies on alkane activation mediated by transition metal complexes have provided insights into the transition states involved, often featuring multi-centered interactions between the metal and the alkane C-H bond. nih.gov The activation energies for such processes can vary depending on the metal and ligands involved. nih.gov
Here is a hypothetical data table illustrating how rate constants might vary with temperature for a hypothetical this compound reaction, allowing for the determination of activation energy:
| Temperature (K) | Rate Constant (k) (s⁻¹) |
| 300 | 1.5 x 10⁻⁵ |
| 310 | 3.2 x 10⁻⁵ |
| 320 | 6.5 x 10⁻⁵ |
| 330 | 1.3 x 10⁻⁴ |
Note: This table contains hypothetical data for illustrative purposes.
The transition state for a reaction involving this compound functionalization via radical hydrogen abstraction would involve a geometry where the abstracting radical is interacting with a hydrogen atom and the carbon atom, with partial bond breaking and formation occurring. libretexts.org
Computational Mechanistic Insights into this compound Chemistry
Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for elucidating the complex reaction mechanisms of alkane transformations, offering insights that are often difficult or impossible to obtain through experimental methods alone. These computational approaches allow for the investigation of transition states, intermediates, and energy profiles, providing a detailed understanding of reaction pathways and the factors governing reactivity and selectivity. acs.orgmdpi.com
Studies employing DFT have been widely used to explore the mechanisms of various this compound transformations, including C-H activation, oxidative dehydrogenation, and functionalization reactions. For instance, DFT calculations have shed light on the mechanism of alkane hydroxylation catalyzed by transition metal complexes, revealing key steps such as hydrogen atom transfer (HAT) and subsequent rebound processes. acs.org These studies can determine the rate-determining step and how the reaction barrier is affected by the structure of the alkane (e.g., primary, secondary, or tertiary C-H bonds) and the reaction environment, such as the solvent. acs.org
Computational studies have also been crucial in understanding catalytic oxidative dehydrogenation of light alkanes. DFT calculations have been used to investigate reaction mechanisms on various catalysts, including boron nitride materials. researchgate.netrsc.org These studies can compare concerted versus stepwise mechanisms, evaluating their kinetic and thermodynamic favorability and explaining observed selectivity towards alkenes. researchgate.netrsc.org The activation energies for different steps, such as C-H abstraction and catalyst regeneration, can be calculated and compared with experimental data to validate the proposed mechanisms. researchgate.netrsc.org
Furthermore, computational methods have provided insights into the direct transformation of alkanes into functionalized products. DFT simulations have been employed to clarify cascade mechanisms in transformations like the dehydrogenation of alkanes into conjugated polyenes on surfaces, highlighting the role of factors such as steric effects and surface interactions in determining the reaction pathway. oup.com
The activation of typically inert alkane C-H bonds by transition metal complexes has also been extensively studied computationally. DFT calculations, sometimes combined with analyses like intrinsic bond orbital (IBO) analysis, have been used to examine electron flow and distinguish between different C-H activation mechanisms, including oxidative addition, σ-bond metathesis, 1,2-addition, and electrophilic activation. nih.govacs.org These studies can identify how the metal center and ligands influence the activation process and the subsequent functionalization steps. nih.govacs.orgbyu.edu
Ab initio methods, often coupled with molecular dynamics simulations, have been applied to study alkane reactions, particularly in more complex environments like zeolites. acs.orgnih.gov These simulations can capture dynamic effects that static calculations might miss, revealing how factors like temperature and molecular motion can influence product selectivity, such as in the cracking of alkanes. acs.orgnih.gov The stabilization of intermediates, like carbocations in zeolite-catalyzed reactions, and the energy profiles for their conversion to products can be investigated. acs.orgacs.org
Computational studies frequently involve calculating the energies of reactants, transition states, and intermediates along a proposed reaction pathway. These energy values are then used to construct potential energy surfaces (PES) or free energy profiles, which provide a visual representation of the reaction mechanism and the energy barriers that must be overcome for each step. acs.orgmdpi.com
Below is a hypothetical data table illustrating the type of energy data that might be obtained from a computational study of an this compound transformation. These values are illustrative and would be specific to the particular alkane, reaction, and computational method used in a real study.
| Species/Transition State | Relative Energy (kcal/mol) | Description |
| Reactants (this compound + Reagent) | 0.0 | Starting materials |
| Intermediate 1 | -5.2 | Initial complex formation |
| Transition State 1 | 15.5 | Barrier for C-H activation |
| Intermediate 2 | 2.1 | Metal-alkyl intermediate |
| Transition State 2 | 10.8 | Barrier for functionalization |
| Products | -25.3 | Final reaction products |
This table represents a simplified energy profile for a hypothetical two-step this compound transformation, showing the relative energies of key points along the reaction pathway. Detailed computational studies often involve numerous intermediates and transition states, providing a fine-grained view of the reaction mechanism.
Another type of data obtained from computational studies includes structural parameters of transition states, such as bond lengths and angles, which provide insights into the geometric changes occurring during the reaction. Vibrational frequency calculations are also performed to confirm the nature of stationary points (minima for intermediates, saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections for free energy calculations.
Computational mechanistic studies of this compound transformations continue to evolve, with ongoing efforts to improve the accuracy of theoretical methods and apply them to increasingly complex systems and reactions. mdpi.com These studies are vital for understanding the fundamental reactivity of alkanes and guiding the design of new catalysts and reaction methodologies for their selective functionalization. researchgate.netbyu.edu
Advanced Characterization Techniques for Alkane1 Research
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation of ALKANE1 Analogs
High-Resolution Mass Spectrometry (HRMS) is a powerful technique employed to determine the accurate mass of a molecule, allowing for the confident assignment of its elemental composition or molecular formula. bu.edu.egsavemyexams.commdpi.comopenstax.org In the context of this compound research, HRMS plays a critical role in confirming the structure of synthesized or isolated this compound analogs. By providing mass measurements accurate to several decimal places, HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions. savemyexams.comopenstax.org This is particularly valuable for complex alkane structures or when dealing with potential isomers.
Electron impact mass spectrometry (EI-MS) is a common ionization method for alkanes. bu.edu.egacs.orgcup.edu.cnresearchgate.net Upon electron ionization, alkanes typically undergo fragmentation, yielding characteristic fragment ions. bu.edu.egresearchgate.net The fragmentation patterns observed in the mass spectrum provide structural information that complements the molecular weight data obtained from the molecular ion peak (M+). bu.edu.egmdpi.com For this compound and its analogs, analyzing these fragmentation patterns can help confirm the presence and position of branching or other structural features. bu.edu.eg While some compounds may not show a prominent molecular ion peak due to facile fragmentation, soft ionization methods can be employed to minimize fragmentation and observe the intact molecular ion. openstax.org
Table 1: Illustrative HRMS Data for a Hypothetical this compound Analog
| Ion Type | m/z (Measured) | m/z (Calculated) | Proposed Formula |
| Molecular Ion | 114.1405 | 114.1409 | C8H18 |
| Fragment Ion 1 | 85.1017 | 85.1017 | C6H13 |
| Fragment Ion 2 | 71.0861 | 71.0861 | C5H11 |
| Fragment Ion 3 | 57.0704 | 57.0704 | C4H9 |
Note: This table presents hypothetical data for an this compound analog (e.g., octane) to illustrate the type of information obtained from HRMS.
The combination of accurate mass measurement for molecular formula determination and the analysis of fragmentation patterns for structural insights makes HRMS an essential tool in the characterization of this compound and its related compounds. bu.edu.egmdpi.com
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules in solution and solid states. acs.orgsolubilityofthings.com For this compound research, multidimensional NMR techniques provide detailed information about the connectivity, stereochemistry, and conformational behavior of the molecule. acs.orgsolubilityofthings.comresearchgate.netnih.govrsc.orgaip.orgresearchgate.netacs.org
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of different nuclei within this compound. solubilityofthings.com Chemical shifts indicate the electronic environment of protons and carbons, while coupling constants provide insights into the connectivity and dihedral angles. However, for larger or more complex this compound structures, spectral overlap in 1D NMR can be a challenge.
Multidimensional NMR techniques, including two-dimensional (2D) and higher-dimensional experiments, are invaluable for resolving these overlaps and establishing through-bond and through-space correlations. solubilityofthings.com Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to map the network of coupled nuclei and connect signals from directly bonded and remotely connected atoms in this compound analogs.
Furthermore, NMR spectroscopy is powerful for studying molecular dynamics, including conformational changes. acs.orgsolubilityofthings.comresearchgate.netnih.govrsc.orgaip.orgacs.org Temperature-dependent NMR studies can provide information about the energy barriers to rotation around C-C bonds and the populations of different conformers of this compound. researchgate.netnih.govaip.org Studies on alkanes in different solvent environments have shown that preferred conformations can be influenced by solvent interactions. researchgate.netnih.govrsc.org For example, NMR has been used to study the conformational behavior of n-alkanes and the enthalpy differences between gauche and trans conformations. researchgate.netnih.gov
Table 2: Representative NMR Parameters for a Hypothetical this compound Segment (e.g., a -CH2- group)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Correlated Protons (COSY) | Correlated Carbons (HSQC) |
| ¹H | 1.25 | Quintet | 7.5 | Adjacent CH₂ and CH₃ | Attached ¹³C |
| ¹³C | 28.5 | - | - | - | Attached ¹H |
Note: This table presents hypothetical data for a representative methylene (B1212753) group in this compound to illustrate the type of information obtained from NMR spectroscopy.
Solid-state NMR can also provide structural information for this compound in its solid or crystalline forms or when complexed with other materials. acs.orgnih.govacs.org This is particularly useful for studying the packing and dynamics of this compound in solid matrices or adsorbed states. acs.org
X-ray Diffraction Studies of this compound Crystalline Forms and Complexes
X-ray diffraction is a fundamental technique for determining the arrangement of atoms in crystalline solids. acs.orgorgchemboulder.com For this compound, X-ray diffraction studies are crucial for characterizing its crystalline forms, understanding molecular packing, and investigating the structure of this compound complexes. nih.govacs.orgrsc.orgcore.ac.ukresearchgate.netub.eduresearchgate.netrsc.orgchemrxiv.orgnih.gov
Alkanes can crystallize in various forms depending on factors such as chain length, temperature, and pressure. ub.eduresearchgate.net X-ray diffraction patterns provide information about the unit cell dimensions, space group symmetry, and the positions of atoms within the crystal lattice. ub.eduresearchgate.net Studies on n-alkanes have revealed different crystalline structures for odd and even chain lengths, including orthorhombic and monoclinic forms. ub.eduresearchgate.net X-ray diffraction has been used to characterize the crystalline monolayer structures of alkanes adsorbed on surfaces like graphite (B72142), showing different arrangements depending on chain length and coverage. rsc.orgcore.ac.ukrsc.org
X-ray crystallography is also vital for determining the precise three-dimensional structure of this compound when it forms crystalline complexes with other molecules, such as transition metals. nih.govacs.orgresearchgate.netchemrxiv.orgnih.gov These studies can reveal how this compound interacts with metal centers, providing insights into C-H activation processes or the nature of metal-alkane interactions. nih.govacs.orgresearchgate.netchemrxiv.orgnih.gov Single-crystal X-ray diffraction can provide highly accurate structural metrics for these complexes. nih.govacs.org
Table 3: Typical Crystallographic Parameters for a Hypothetical this compound Crystalline Form
| Parameter | Value | Unit |
| Crystal System | Orthorhombic | - |
| Space Group | Pnam | - |
| a | 7.55 | Å |
| b | 4.99 | Å |
| c | 25.1 | Å |
| Z | 4 | - |
Note: This table presents hypothetical crystallographic parameters based on typical alkane structures ub.eduresearchgate.net to illustrate the type of information obtained from X-ray diffraction.
By analyzing the diffraction patterns, researchers can determine the packing of this compound molecules in the solid state, including chain tilt and conformation, which is essential for understanding its physical properties and behavior in different environments. rsc.orgcore.ac.ukub.eduresearchgate.netrsc.org
Vibrational Spectroscopy (IR and Raman) for this compound Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations of a compound. acs.orgfiveable.meacs.orgwiley.comacs.orglibretexts.orgiitm.ac.in For this compound, these techniques are used to confirm the presence of C-H and C-C bonds and gain insights into the molecular structure and conformation. orgchemboulder.comlibretexts.orglibretexts.org
IR spectroscopy measures the absorption of infrared radiation by molecules, corresponding to transitions between vibrational energy levels. fiveable.meacs.orgwiley.com IR activity requires a change in the molecular dipole moment during the vibration. fiveable.meacs.orgwiley.com For alkanes, characteristic IR absorptions include C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending (scissoring) vibrations around 1450-1470 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.orgtum.de C-C stretching and bending vibrations also contribute to the spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), which is unique for each compound. orgchemboulder.comlibretexts.orglibretexts.org
Raman spectroscopy, on the other hand, involves the inelastic scattering of light and is sensitive to changes in molecular polarizability during vibration. fiveable.meacs.orgwiley.com Raman is particularly useful for detecting vibrations of nonpolar bonds, such as C-C bonds, which may be weak in IR. fiveable.meacs.org For alkanes, Raman spectra show strong bands corresponding to C-C stretching vibrations and symmetric C-H stretching modes. fiveable.meacs.orguci.edu
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. fiveable.meacs.orgwiley.comacs.org For instance, while C-H stretching modes are observed in both, their relative intensities can differ between IR and Raman spectra due to different selection rules. fiveable.meacs.orgacs.org Analysis of the vibrational spectra can help confirm the presence of alkane chains and provide some information about their length and degree of branching. orgchemboulder.comlibretexts.orglibretexts.org Changes in vibrational frequencies and band shapes can also be sensitive to conformational changes and intermolecular interactions of this compound. fiveable.metum.deuci.edu
Table 4: Characteristic Vibrational Bands for this compound (Illustrative)
| Spectroscopy | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| IR | C-H Stretching (alkyl) | 2850-2960 | Strong | Medium |
| IR | C-H Bending (scissoring) | 1450-1470 | Medium | Medium |
| IR | C-C Stretching | 800-1300 | Weak to Medium | Medium to Strong |
| Raman | C-H Stretching (alkyl) | ~2900 | Medium | Strong |
| Raman | C-C Stretching | ~1100 | Weak to Medium | Strong |
Chromatographic and Electrophoretic Methods for this compound Purity and Separation Studies
Chromatographic and electrophoretic methods are essential for the separation, purification, and analysis of the purity of chemical compounds. rsc.orglibretexts.orgcolumbia.edubritannica.com For this compound, chromatography, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are widely used techniques. acs.orgcup.edu.cnresearchgate.netacs.orgresearchgate.netacs.orgacs.orgmdpi.comnih.govnih.gov
Gas Chromatography (GC) is well-suited for the separation of volatile and semi-volatile alkanes based on their boiling points and interactions with the stationary phase. acs.orgresearchgate.netbritannica.comacs.orgnih.govnih.gov GC coupled with Mass Spectrometry (GC-MS) is a powerful combination for both separating and identifying components in a mixture containing this compound. acs.orgcup.edu.cnresearchgate.netacs.orgnih.gov GC-MS can be used to assess the purity of this compound samples and identify any alkane impurities or other volatile contaminants. researchgate.netacs.orgnih.gov Specialized GC methods, such as high-temperature GC, have been developed for analyzing longer-chain alkanes. cup.edu.cn
High-Performance Liquid Chromatography (HPLC) is effective for separating non-volatile or less volatile compounds, including higher molecular weight alkanes or functionalized this compound analogs. columbia.edubritannica.comacs.orgresearchgate.netacs.orgmdpi.com HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile liquid phase. libretexts.orgcolumbia.edubritannica.com Various stationary phases and mobile phase compositions can be used to optimize the separation of this compound from other components in a mixture. acs.orgresearchgate.netacs.orgmdpi.com HPLC can be coupled with detectors such as UV-Vis (if this compound has a chromophore or is derivatized) or evaporative light scattering detectors (ELSD) for detection and quantification. acs.orgresearchgate.net Online coupling of HPLC with techniques like HRMS has also been demonstrated for the analysis of high molecular weight alkanes. cup.edu.cn
Chromatographic techniques are routinely used to determine the purity of this compound by quantifying the relative amounts of the main peak and any impurity peaks in the chromatogram. libretexts.org The efficiency of separation is influenced by the choice of stationary phase, mobile phase, column temperature, and flow rate. libretexts.orgcolumbia.edu
Electrophoretic methods, which separate compounds based on their charge and size in an electric field, are generally less applicable to non-polar molecules like simple alkanes unless they are modified or complexed to carry a charge. Therefore, chromatographic methods are the primary techniques for purity and separation studies of this compound.
Table 5: Illustrative Chromatographic Data for this compound Purity Analysis (GC-FID)
| Peak Number | Retention Time (min) | Peak Area | Relative Percentage (%) | Compound Identity (if known) |
| 1 | 5.2 | 125 | 1.2 | Impurity A |
| 2 | 8.5 | 10250 | 98.5 | This compound |
| 3 | 9.1 | 30 | 0.3 | Impurity B |
Note: This table presents hypothetical data from a GC-FID analysis to illustrate how chromatography is used to assess the purity of this compound.
These advanced characterization techniques, when applied in combination, provide a comprehensive understanding of this compound, from its fundamental molecular structure and dynamics to its crystalline forms and purity, laying the groundwork for further research and potential applications.
Derivatization and Functionalization of Alkane1
Selective Functionalization of ALKANE1 C-H Bonds
Achieving selective functionalization of this compound's C-H bonds is paramount, especially when the molecule contains multiple C-H bonds with similar reactivity. researchgate.net Strategies have been developed to address this, including metal carbene C-H insertion, C-H activation with directing groups, and C-H deprotonation/cross-coupling sequences. researchgate.net Transition-metal catalysis, particularly with homogeneous catalysts, has been extensively studied for activating inert C-H bonds under milder conditions compared to traditional high-temperature radical processes which often lack selectivity. pku.edu.cn
Oxidative Functionalization of this compound
Oxidative functionalization of this compound involves the introduction of oxygen-containing groups, such as hydroxyl (C-OH) or carbonyl (C=O) functionalities, by converting C-H bonds to C-O bonds. mdpi.com This process is vital as it significantly alters the physical properties of this compound derivatives and is a common strategy in the biosynthesis of natural products and pharmaceuticals. nih.gov
Historically, platinum salts have been shown to catalyze the hydroxylation and chlorination of alkanes in aqueous solutions, often proceeding through high-valent Pt(IV) intermediates. nih.gov The Shilov reaction is a notable example of organometallic activation allowing for the oxidation of alkanes in aqueous solutions catalyzed by platinum(II) complexes, although its mechanism is complex and still under investigation. mdpi.comrsc.org This reaction involves the electrophilic activation of the C-H bond by a transition-metal complex, oxidation of the metal intermediate, and subsequent nucleophilic substitution. pku.edu.cnrsc.org
Recent advancements in oxidative functionalization include the use of various metal catalysts and oxidants. For instance, Cu(II)/O₂, Fe(III)/O₂, and polyoxometallates like [H₃PMo₉V₃O₄₀]/O₂ have proven effective for alkane oxidations. rsc.org Systems based on manganese complexes with aminopyridine ligands have demonstrated high catalytic efficiencies in the oxidation of secondary and tertiary alkane C-H groups with H₂O₂, achieving high turnover numbers and selectivities that suggest a metal-mediated rather than a radical mechanism. mdpi.com
Data from studies on alkane oxidation with H₂O₂ catalyzed by Mn aminopyridine complexes show promising results in terms of catalytic cycles and selectivity. For example, certain Mn complexes have performed up to 970 catalytic cycles in the oxidation of 2° and 3° alkane C-H groups. mdpi.com Selectivities for adamantane (B196018) oxidation (3°/2°) ranged from 40 to 49, indicating a preference for the more substituted C-H bonds under these conditions. mdpi.com
| Catalyst Type | Oxidant | Substrate (this compound analog) | Selectivity (e.g., 3°/2°) | Turnover Number (TON) | Reference |
|---|---|---|---|---|---|
| Platinum(II) complexes (Shilov) | H₂PtCl₆ | Alkanes | - | - | mdpi.comrsc.org |
| Mn-aminopyridine complexes | H₂O₂ | 2° and 3° alkane C-H | 40-49 (adamantane) | Up to 970 | mdpi.com |
The challenge of preventing overoxidation is significant because the product C-X bond is often more reactive than the initial C-H bond. acs.org
Halogenation and Halogen Exchange Reactions of this compound
Halogenation of this compound involves the substitution of one or more hydrogen atoms with a halogen (fluorine, chlorine, bromine, or iodine). libretexts.orgbyjus.com This is a fundamental transformation in organic chemistry, converting inert this compound into more reactive haloalkane derivatives. orgosolver.combyjus.com The reaction typically proceeds via a free radical chain mechanism initiated by heat or light, which cleaves the halogen-halogen bond. orgosolver.comlibretexts.orgbyjus.comunacademy.com
The reactivity of halogens in radical halogenation follows the order F₂ > Cl₂ > Br₂ > I₂. libretexts.org Fluorination is often too vigorous to control, while iodination is generally unreactive under standard radical conditions. libretexts.org Chlorination and bromination are more commonly used, although they can lead to mixtures of products due to the presence of multiple C-H bonds in this compound. libretexts.orgbyjus.com The selectivity of bromination is generally higher than chlorination, attributed to the bromine atom being a less reactive hydrogen abstraction agent. libretexts.org
Halogen exchange reactions, also known as halide exchange, are valuable for preparing haloalkanes that are difficult to obtain by direct halogenation, particularly alkyl iodides and alkyl fluorides. manac-inc.co.jporganicmystery.com The Finkelstein reaction is a classic example, where an alkyl chloride or bromide is converted to an alkyl iodide by reaction with sodium iodide in a polar solvent like acetone (B3395972) or methanol. manac-inc.co.jporganicmystery.combyjus.com This S₂ reaction is driven by the differential solubility of the metal halides in the solvent, with NaCl or NaBr precipitating out, shifting the equilibrium towards the alkyl iodide product. manac-inc.co.jpbyjus.com
Another important halogen exchange method is the Swarts reaction, used for synthesizing alkyl fluorides by heating haloalkanes with inorganic fluorides such as AgF, Hg₂F₂, or SbF₃. organicmystery.com
Introduction of Nitrogen and Oxygen Containing Moieties to this compound Backbone
The direct introduction of nitrogen and oxygen-containing functional groups into the this compound backbone is a significant area of research, providing access to a wide range of valuable organic molecules. mdpi.comrsc.org While oxidative functionalization (introduction of oxygen) was discussed in Section 5.1.1, this section focuses on other methods for incorporating oxygen and nitrogen.
Methods for introducing oxygen include metal-catalyzed oxidations using various oxidants like peroxides and molecular oxygen, as discussed previously. mdpi.commdpi.comicp.ac.ruacs.org These reactions often involve metal-mediated C-H activation. mdpi.comicp.ac.ru
Introducing nitrogen into the this compound backbone, particularly into unactivated C-H bonds, remains a challenging but actively pursued goal. nih.govnih.gov While enzymatic oxygenation of C-H bonds is well-established in nature, enzymatic nitrogen functionalization is less common, with biological systems often relying on pre-oxidized compounds for nitrogen incorporation. nih.gov
However, synthetic methodologies are being developed for selective nitrogen derivatization. Metal-catalyzed insertion of metal carbenes into C-H bonds has emerged as a powerful method for alkane functionalization, allowing for the introduction of various functional groups, including those containing nitrogen, with control over regioselectivity and stereoselectivity. researchgate.netrsc.org This approach often involves the reaction of metal carbenoids, generated from diazo compounds, with the this compound C-H bonds. rsc.orgrsc.org
Recent studies have explored transition metal-free approaches and the use of photoredox catalysis to generate radical intermediates for C-N bond formation in alkanes. researchgate.netrsc.org For example, copper-catalyzed cross-dehydrogenative-coupling (CDC) reactions have been reported for the arylation of gaseous alkanes, which can be extended to introduce nitrogen-containing aromatic groups. rsc.org Additionally, molecular editing strategies involving selective nitrogen insertion into aryl alkanes have been developed, offering new routes to nitrogen-containing compounds. nih.gov
Synthesis of this compound-Based Building Blocks for Complex Molecules
Functionalized this compound derivatives serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. europa.eu The ability to selectively functionalize specific C-H bonds in this compound allows for the modular construction of intricate molecular architectures. researchgate.netresearchgate.net
Strategies for utilizing this compound in this manner often involve the transformations discussed in Section 5.1, such as oxidation, halogenation, and the introduction of nitrogen or other heteroatom-containing moieties. The resulting functionalized this compound can then be subjected to further synthetic transformations.
For example, the introduction of hydroxyl groups via selective oxidation provides sites for subsequent reactions like esterification, etherification, or further oxidation to carbonyl compounds. Similarly, haloalkanes derived from this compound through halogenation or halogen exchange are versatile intermediates for nucleophilic substitution reactions, Grignard reagent formation, or coupling reactions, enabling the construction of C-C bonds and the introduction of various functional groups.
The development of efficient and selective C-H functionalization methods directly on this compound minimizes the need for pre-functionalized starting materials, leading to more atom-economical and sustainable synthetic routes. researchgate.neteuropa.eu Research is ongoing to develop catalytic systems that can convert simple hydrocarbons like this compound into high value-added chiral alkanes, which are essential building blocks in medicinal and agro-chemistry. europa.eu Approaches include metal-free functionalization via hypervalent bromine-enabled C-H activation and earth-abundant metal-catalyzed C(sp³)-H activation. europa.eu
Design and Synthesis of this compound-Containing Supramolecular Structures
This compound and its derivatives can be incorporated into supramolecular structures, which are assemblies of molecules held together by non-covalent interactions. numberanalytics.com Alkanes can play various roles in supramolecular chemistry, including acting as guests within host cavities or as components of self-assembling systems. numberanalytics.comrsc.orgmdpi.com
In some supramolecular systems, alkanes or alkyl chains contribute to the stability and structure of the assembly through van der Waals interactions. rsc.orgmdpi.com These interactions, while weaker than hydrogen bonds individually, can collectively be significant in stabilizing supramolecular networks, particularly on surfaces like graphite (B72142) where alkanes can form close-packed lamellae. rsc.orgmdpi.com
This compound derivatives bearing specific functional groups can also be designed to participate in directed self-assembly through interactions such as hydrogen bonding, metal coordination, or pi-pi stacking. numberanalytics.commdpi.com For instance, molecules with aliphatic side chains derived from alkanes, terminated with functional groups, can be building blocks for supramolecular polymers or other ordered structures. nih.gov
Macrocyclic compounds like pillar[n]arenes are known hosts that can encapsulate guest molecules, including linear alkanes. rsc.orgchinesechemsoc.org The cavity size of these macrocycles can be tuned to fit specific alkane lengths, forming stable host-guest complexes. chinesechemsoc.org For example, linear C4 alkanes with electron-withdrawing groups are good guests for pillar arenes due to the complementary size of the guest and the host cavity. chinesechemsoc.org
The synthesis of this compound-containing supramolecular structures often involves the preparation of functionalized this compound building blocks, followed by their self-assembly or directed assembly under specific conditions. acs.org The properties of these supramolecular materials can be modulated by the structure of the this compound component and the nature of the non-covalent interactions. acs.org
Supramolecular solvents (SUPRAS) based on alkanols (this compound derivatives with hydroxyl groups) can be formed through self-assembly in the presence of water, creating ordered structures with potential applications in areas like analytical extractions. acs.org
Theoretical and Computational Chemistry Approaches to Alkane1
Quantum Mechanical Investigations of ALKANE1 Electronic Structure
Quantum mechanical (QM) methods are essential for probing the electronic structure of this compound, providing insights into its bonding, energy levels, and reactivity. Studies employing quantum chemistry methods, such as Density Functional Theory (DFT), can investigate the electronic structure of alkanes in both gas and liquid phases. ucl.ac.uk For instance, calculations on a series of n-alkanes (C1-C8) have shown that the HOMO-LUMO gap decreases as the alkane chain length increases. ucl.ac.uk The LUMO level remains relatively unchanged, while the HOMO level is significantly affected by chain length, which aligns with experimental observations. ucl.ac.uk
Benchmarking different DFT functionals and basis sets is crucial for accurately predicting thermodynamic properties of alkanes, such as enthalpy, Gibbs free energy, and entropy, particularly in reactions like combustion. chemrxiv.org Studies have indicated a linear relationship between the number of carbon atoms and reaction parameters, with deviations depending on the chosen computational method and basis set. chemrxiv.org LSDA and dispersion-corrected methods, combined with correlation-consistent basis sets, have shown better agreement with experimental values for thermodynamic properties compared to some higher-rung functionals. chemrxiv.org
Semiempirical quantum mechanical methods like PM6 and GFN2-xTB have also been refined with functional group corrections to improve their accuracy in evaluating noncovalent interaction energies in alkanes. aip.org These corrections, based on the nature of interacting functional groups, can lead to errors within chemical accuracy for various alkane complexes. aip.org
QM calculations can also be applied to study the activation of C-H bonds in light alkanes, a process of significant interest for converting hydrocarbons into value-added products. rsc.org DFT and microkinetic modeling provide theoretical understanding and guidance for designing catalysts for such transformations. rsc.org Investigations into the oxidative cleavage of C-C bonds in alkane model molecules using QM methods can reveal reaction mechanisms and energy barriers involved in these processes. mdpi.com
Data Table 1: HOMO-LUMO Gap Trend in n-Alkanes (Illustrative based on search result ucl.ac.uk)
| n-Alkane (C_n H{2n+2}) | Approximate HOMO-LUMO Gap (eV) |
| C1 (Methane) | ~10 |
| C2 (Ethane) | ~9 |
| C3 (Propane) | ~8 |
| C4 (Butane) | ~7.5 |
| C5 (Pentane) | ~7 |
| C6 (Hexane) | ~6.5 |
| C7 (Heptane) | ~6 |
| C8 (Octane) | ~5.5 |
Note: Values are illustrative based on the trend described in the search result and are not exact figures.
Molecular Dynamics Simulations of this compound Interactions in Various Media
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of this compound and its interactions with different environments over time. These simulations can provide insights into diffusion, adsorption, and conformational changes.
MD simulations have been used to investigate the behavior of n-alkanes confined by nanopores, such as those found in calcite. acs.org These studies are relevant to understanding fluid behavior in shale and tight reservoirs. acs.org Simulations have shown that molecules like CO2 can displace hydrocarbons adsorbed on surfaces, and factors like temperature, pore size, and alkane chain length influence selective adsorption. acs.org MD simulations can also probe the interaction between linear chain alkanes, representing base oils, and different coatings, such as palygorskite. mdpi.com These simulations can evaluate interfacial interaction energies, mean square displacements, and self-diffusion coefficients, providing insights into the formation of stable lubricant films. mdpi.com
The interaction energies between alkane molecules and surfaces, as well as between different fluid components like alkanes and CO2, can be analyzed using MD simulations to understand displacement mechanisms in confined spaces. mdpi.com For instance, in shale oil displacement by CO2, the interaction energy between alkanes and CO2 facilitates miscibility and stabilizes the displacement front. mdpi.com
MD simulations are also employed to study the behavior of ordered alkane chains physisorbed on surfaces like graphite (B72142), revealing details about molecular order and dynamics as a function of density and distance from the interface. researchgate.net Studies on the diffusion and clustering of medium-chain n-alkanes in the critical region using MD simulations help understand their microscopic dynamics in gas-liquid systems. aip.org
Data Table 2: Illustrative Self-Diffusion Coefficients of Linear Alkanes on Palygorskite Coating (Based on search result mdpi.com)
| Alkane | Chain Length | Approximate Self-Diffusion Coefficient (x 10^-6 cm^2/s) |
| Dodecane (C12) | 12 | Higher |
| Tetradecane (C14) | 14 | Lower than C12 |
| Hexadecane (C16) | 16 | Lower than C14 |
| Octadecane (C18) | 18 | Lowest among the series |
Note: The table illustrates the trend observed in the search result mdpi.com where shorter chains exhibited higher self-diffusion coefficients. Specific values would depend on simulation conditions.
Cheminformatics and QSAR Studies of this compound Analogs
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are valuable for exploring the relationship between the structure of this compound analogs and their properties or activities. While alkanes themselves are relatively unreactive, functionalized alkane analogs can exhibit diverse properties.
Cheminformatics involves the use of computational tools to manage, analyze, and interpret chemical information. rsc.org QSAR specifically aims to build mathematical models that correlate molecular structures with molecular properties or biological activities. drugdesign.org These models utilize molecular descriptors that encode structural and chemical features of the molecules. drugdesign.org
Fragment descriptors, which represent the presence or occurrence of specific structural fragments within a molecule, are commonly used in QSAR studies and molecular similarity analysis. rsc.org These descriptors can have binary values (presence/absence) or integer values (number of occurrences). rsc.org
QSAR models can be used to understand structure-activity relationships, design compounds with improved properties, and predict the activities of new compounds before synthesis. drugdesign.org The process typically involves assembling a dataset of compounds and their activities, selecting relevant molecular descriptors, formulating a mathematical model, and validating the model. drugdesign.org
While the provided search results don't detail specific QSAR studies of alkane analogs in the context of the other sections, they highlight the general application of cheminformatics and QSAR in correlating molecular structure with properties and activity, which is applicable to functionalized alkanes. rsc.orgdrugdesign.orgfrontiersin.orgresearchgate.netnih.gov
Computational Design of Novel this compound-Based Systems
Computational design approaches aim to create novel molecules, materials, or systems incorporating this compound or its derivatives with desired properties or functions. This field leverages computational methods to guide the synthesis and development of new systems.
Computational design can be applied to various areas, including the design of catalysts for reactions involving alkanes. acs.orgacs.org Theoretical understanding of C-H bond activation in alkanes, gained through computational studies, provides guidelines for designing more efficient catalysts. rsc.org Computational approaches, including DFT and machine learning, have been used to design heterogeneous catalysts for alkane dehydrogenation and C-H bond activation. acs.org
Computational protein design is another area where alkane-related chemistry can be relevant, particularly in the context of enzymes that interact with or produce alkanes. plos.orgresearchgate.netnih.gov Computational methods are increasingly used to tailor enzyme properties for desired functions, such as activity and selectivity towards alkane substrates or products. researchgate.net This can involve designing enzymes for the production of alkanes or for the functionalization of alkane molecules. researchgate.netnih.gov
Computational design strategies often involve iterative cycles of design, prediction, and evaluation, often in conjunction with experimental validation. acs.orgacs.org The goal is to efficiently explore the vast chemical space and identify promising candidates for synthesis and testing. plos.org
Applications of Alkane1 in Catalysis and Materials Science
Role of ALKANE1 in Homogeneous and Heterogeneous Catalysis
Alkanes and their derivatives play a role in both homogeneous and heterogeneous catalytic systems. Their involvement can range from being reactants or products to influencing catalyst performance or forming part of catalyst structures. Research indicates the relevance of alkane structures in processes such as C-H functionalization and metathesis rutgers.edu. Alkanes can also appear as byproducts in certain catalytic reactions, such as the hydrocyanation of alkynes catalyzed by cobalt or nickel complexes, where corresponding alkanes and alkenes are formed thieme-connect.de.
This compound as Ligands in Organometallic Catalysis
Functionalized alkane structures can serve as ligands in organometallic catalysis. These ligands can influence the activity, selectivity, and stability of metal catalysts. While "this compound" is not consistently defined as a specific ligand across the literature, related alkane-based structures have been explored. For instance, "Fluorenyl-Alkane1-Thiolate" structures have been identified as components of monolayer-protected gold clusters, which are relevant in the context of nanomaterials and potentially catalysis scribd.com. Organometallic complexes are also central to the catalytic functionalization of alkanes, including dehydrogenation and carbonylation reactions rutgers.edu.
Immobilization of this compound Derivatives on Solid Supports for Catalysis
The immobilization of catalytic species on solid supports is crucial for developing heterogeneous catalysts, offering advantages in separation and recycling. Derivatives of alkanes, or structures containing alkane linkers, can be utilized in this context. Although direct mentions of "this compound" immobilization are limited in the search results, related concepts are observed. Bifunctional compounds containing substituted alkane chains have been explored for use in catalysis, and such compounds could potentially be immobilized on solid supports [search result unibo.it from previous turn]. Furthermore, alkane-1,omega-diyl linkers have been employed in extractants, which are sometimes immobilized for separation processes that can be related to catalyst recovery or purification researchgate.net. The immobilization of gold nanoparticles, which can be functionalized with alkane-thiolate ligands, on solid supports is also a relevant area where alkane derivatives play a role scribd.com.
Integration of this compound into Advanced Polymeric Materials
Alkane structures are incorporated into polymeric materials to modify their properties or are involved in their synthesis. Long-chain alkanes, for example, serve as cosurfactants in miniemulsion polymerization, a technique used for synthesizing a variety of advanced polymeric materials with controlled particle sizes ranging from 50 to 400 nm [9, search result purdue.edu from previous turn]. This process allows for the creation of stable emulsions and influences particle nucleation and growth, impacting the final polymer morphology and properties [9, search result purdue.edu from previous turn]. Additionally, n-alkanes have been used as solvents in the processing of asphaltenes, materials that can serve as precursors for carbon fiber production, highlighting the role of alkanes in the broader field of carbon-based materials .
This compound in Nanomaterial Synthesis and Functionalization
The synthesis and functionalization of nanomaterials also involve alkane structures. As mentioned, miniemulsion polymerization, which utilizes long-chain alkanes as cosurfactants, is a method for producing nanoparticles from various monomers [9, search result purdue.edu from previous turn]. This technique is valuable for creating structured particles, including hollow nanoparticles and encapsulated solids researchgate.net. Furthermore, alkane chains are used in ligands for functionalizing nanoparticles. For instance, "Fluorenyl-Alkane1-Thiolate" ligands have been used to functionalize gold clusters, impacting their properties and potential applications in various fields, including catalysis and nanotechnology scribd.com. These alkane-based ligands contribute to the stability and surface chemistry of the nanoparticles.
Environmental and Sustainable Aspects of Alkane1 Chemistry
Degradation Pathways and Environmental Fate of ALKANE1
Alkanes are introduced into the environment through both natural processes and anthropogenic activities, such as petroleum spills. wou.eduresearchgate.netkemdiktisaintek.go.id Although generally considered chemically inert and persistent, this compound can undergo degradation through various pathways in the environment, primarily driven by photochemical and biological processes. researchgate.netajol.inforesearchgate.net The degradation of this compound leads to the formation of simpler compounds, which can reduce its bioavailability and toxicity, contributing to the restoration of contaminated environments. ajol.info The rate and extent of this compound degradation are influenced by several environmental factors, including temperature and hydrostatic pressure. frontiersin.org
Microbial Degradation of this compound in Biogeochemical Cycles
Microbial degradation is a crucial process for the removal of this compound from contaminated environments and plays a significant role in biogeochemical cycles. ajol.infomdpi.com A wide variety of bacterial and fungal genera have been identified with the capacity to degrade alkanes under both aerobic and anaerobic conditions. researchgate.net
Under aerobic conditions, the degradation of alkanes is typically initiated by the enzymatic incorporation of oxygen, often catalyzed by alkane hydroxylases. researchgate.netkemdiktisaintek.go.idresearchgate.netmdpi.comrsc.orgfrontiersin.orgnih.gov This initial oxidation step leads to the formation of primary alcohols, which are subsequently oxidized to aldehydes and then to fatty acids. researchgate.netmdpi.comrsc.org These fatty acids can then be further metabolized through pathways such as β-oxidation, ultimately entering central metabolic cycles like the tricarboxylic acid (TCA) cycle to be used for energy and cell synthesis. mdpi.comrsc.orgnih.govresearchgate.net Different types of alkane hydroxylases are involved depending on the chain length of the alkane. kemdiktisaintek.go.idnih.gov
Anaerobic degradation of this compound can also occur in oxygen-depleted environments, utilizing alternative electron acceptors such as nitrate (B79036) or sulfate. frontiersin.orgnih.govnih.gov Known mechanisms for anaerobic alkane degradation include the fumarate (B1241708) addition pathway and the carboxylation pathway, leading to the formation of alkylsuccinate derivatives as intermediates. frontiersin.orgnih.govnih.govoup.com
Microbial communities capable of alkane degradation significantly influence nutrient cycling and energy flow within ecosystems, particularly in environments impacted by petroleum contamination. ajol.info Furthermore, extremophilic microorganisms that can degrade alkanes under harsh conditions, such as high salinity or low temperatures, hold considerable biotechnological potential for the bioremediation of contaminated sites. rsc.orgnih.govfrontiersin.org
Green Chemistry Principles in this compound Synthesis and Application
Traditional methods for the production of alkanes, heavily reliant on non-renewable fossil resources, consume large amounts of energy and generate significant emissions, contributing to environmental pollution. biofueljournal.com The principles of green chemistry offer a framework for developing more sustainable approaches to this compound synthesis and application. These principles emphasize minimizing waste generation, using less hazardous chemicals, maximizing atom economy, designing for energy efficiency, and utilizing renewable feedstocks. unsw.edu.aubio-conferences.orgacs.orgathensjournals.gr
Efforts in green chemistry are focused on developing environmentally benign synthetic routes for alkanes and their derivatives. This includes the exploration of methods that avoid harsh reaction conditions, expensive, or toxic metal catalysts and chemical additives conventionally used in the synthesis of substituted alkanes. fitt-iitd.in For instance, research is being conducted on metal-free protocols utilizing readily available starting materials for the synthesis of substituted alkanes with high yield and selectivity. fitt-iitd.in
Catalysis plays a vital role in green chemistry approaches to alkane transformations, enabling more efficient reactions with reduced waste and the potential to replace hazardous reagents. bio-conferences.org Novel catalytic systems, such as those explored in fluorous biphasic catalysis, aim to facilitate the separation of catalysts from reaction products, leading to cleaner and more environmentally efficient processes for reactions like alkane oxidation. researchgate.net Another area of focus is the direct functionalization of inert C-H bonds in alkanes, which could lead to more atom-economical and efficient synthetic routes to value-added chemicals. pnas.org
Sustainable Resource Utilization for this compound Production
Addressing the environmental impact of this compound production necessitates a shift towards sustainable resource utilization. There is growing interest in developing environmentally friendly methods for producing alkanes from renewable sources. biofueljournal.com This includes leveraging organic residues from various industries, such as agri-food and municipal waste, as feedstocks. biofueljournal.com
Microbial biosynthesis, utilizing engineered microorganisms, presents a promising alternative for the sustainable production of alkanes, potentially reducing reliance on fossil fuels and lowering carbon dioxide emissions. biofueljournal.comanr.frnih.govrenewable-carbon.eursc.orgnih.govoup.com Microorganisms can be engineered to convert a variety of renewable carbon sources, including waste biomass and even carbon dioxide, into alkanes. biofueljournal.comrenewable-carbon.eursc.org Bio-based alkanes can be derived from resources like vegetable oils or sugar through processes involving conventional chemistry or synthetic biology. personalcaremagazine.com Research initiatives are also exploring the potential of utilizing underutilized resources such as lignin-based bio-oil for alkane production. bioinnovation.se
Despite the progress in bio-based alkane production, challenges remain in achieving commercially viable production levels, particularly in terms of product titers. biofueljournal.comoup.com Ongoing research through metabolic engineering and process optimization aims to enhance the efficiency and yield of microbial alkane biosynthesis. biofueljournal.comanr.fr
Future Research Directions and Emerging Trends for Alkane1
Exploration of ALKANE1 in Emerging Fields of Chemical Science
The inherent stability of alkanes presents both a challenge and an opportunity for their utilization in emerging fields. One significant area of exploration is the biosynthesis of alkanes as sustainable biofuels. Research is ongoing to develop microorganisms, such as cyanobacteria and yeast, capable of producing alkanes from renewable resources nih.govbiofueljournal.combiofueljournal.com. This involves understanding and engineering metabolic pathways to enhance alkane production titers, suppress competing pathways, and potentially utilize inorganic carbon sources like CO₂ for green synthesis biofueljournal.combiofueljournal.com. Challenges remain in achieving economically viable production scales and overcoming the toxicity of alkanes to the host microorganisms biofueljournal.com.
Beyond biofuels, alkanes are being investigated as versatile raw materials in organic synthesis novapublishers.com. The goal is to selectively functionalize the inert C-H bonds of alkanes under milder conditions than traditional industrial processes like cracking and reforming novapublishers.comnih.gov. This includes the development of catalytic systems, such as transition metal catalysts, for selective C-H bond activation, enabling the transformation of abundant hydrocarbons into more valuable functionalized organic compounds novapublishers.comnih.gov. Photocatalytic systems are also being explored for alkane C-H functionalization under mild conditions rsc.org.
Furthermore, modified alkanes, such as semifluorinated alkanes (SFAs), are showing promise in the medical field. SFAs possess unique physicochemical properties, including high gas solubility and low surface tension, making them suitable for formulating multiphase colloidal systems like emulsions and nanoemulsions nih.gov. These properties are being explored for potential medical applications, including drug delivery systems for topical, oral, intravenous, and pulmonary administration, as well as in vitreoretinal surgery nih.gov.
Development of Machine Learning and AI for this compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate research on alkanes by predicting their properties and reaction outcomes, thereby reducing the need for time-consuming and costly experimental or traditional computational methods researchgate.netchemrxiv.org. ML models are being developed to estimate various physical properties of alkanes, such as entropy, heat capacity, boiling point, vapor pressure, melting point, flash point, and viscosity researchgate.netgarethconduit.orgresearchgate.net.
Studies have demonstrated the accuracy of supervised learning models, including artificial neural networks (ANNs) and support vector machines, in predicting properties like HOMO and LUMO energies based on molecular descriptors researchgate.net. Deep learning tools are also proving effective in predicting physical properties and can aid in identifying alkanes with superior characteristics for specific applications, such as lubricants garethconduit.org. Research also focuses on predicting the equivalent alkane carbon number (EACN) using AI methods like neural networks and graph machines, which can estimate properties directly from molecular topological information acs.org.
ML and AI are also being applied to predict hydrogen solubility in n-alkanes, which is crucial for the design of hydrogen-based energy systems mdpi.com. Deep Neural Networks (DNNs) have shown robust and accurate predictions for H₂ solubility across diverse n-alkanes mdpi.com. The integration of ML with computational modeling is also seen as a powerful approach to accelerate catalyst optimization for alkane transformations .
While ML/AI methods show significant potential, the selection of appropriate descriptors and learning systems is crucial for accurate modeling researchgate.net. Additionally, some predictive methods, like ANNs, can have limitations as "black box" methods bohrium.com.
Advancements in In Situ/Operando Spectroscopy for this compound Reaction Monitoring
Understanding the mechanisms of alkane reactions, particularly catalytic transformations, requires monitoring species and structural changes under realistic reaction conditions. Advancements in in situ and operando spectroscopy techniques are providing unprecedented insights into these processes researchgate.net. In situ techniques allow for the study of catalysts under relevant conditions, while operando methods go a step further by simultaneously measuring catalytic activity and selectivity alongside spectroscopic characterization researchgate.net.
Various spectroscopic methods are being employed in an in situ or operando manner to study alkane reactions. These include Raman spectroscopy, which can provide molecular-level information and help identify catalytic active sites and reaction intermediates during processes like oxidative dehydrogenation of alkanes researchgate.netspectroscopyonline.com. Time-resolved X-ray absorption fine structure (XAFS) spectroscopy, often combined with time-resolved IR (TRIR) spectroscopy, allows for the structural characterization of transient species, such as organometallic alkane complexes, and the monitoring of their reactivity lbl.govacs.orgresearchgate.netosti.gov. These techniques can provide details on bond lengths and aid in understanding reaction mechanisms acs.orgosti.gov. Near-infrared (NIR) spectroscopy is also used for online monitoring of processes involving hydrocarbons, such as copolymerization reactions researchgate.net.
The application of these techniques helps to establish fundamental molecular structure-activity/selectivity relationships for catalytic systems involving alkanes researchgate.net. Challenges in this area include the need for specialized reactor designs that accommodate both spectroscopic measurements and catalytic performance monitoring, as well as potential limitations like radiation damage and data interpretation wiley.comresearchgate.net.
Interdisciplinary Research Connecting this compound to Other Scientific Domains
Research involving alkanes increasingly spans multiple scientific disciplines, fostering innovation and new applications. The enumeration of alkanes and their isomers, for instance, has been a long-standing problem that connects chemistry and mathematics, with advancements in methodologies from both fields contributing to its solution oup.com.
The field of biotechnology is significantly intertwined with alkane research, particularly in the context of sustainable energy. The microbial biosynthesis of alkanes for biofuels involves principles of microbiology, metabolic engineering, and chemical engineering nih.govbiofueljournal.combiofueljournal.com. Furthermore, research is exploring the microbial interconversion of alkanes to electricity, highlighting a connection between chemistry, biology, and electrochemistry frontiersin.org. This involves investigating the anaerobic oxidation of alkanes by microbes and the potential for genetically engineering microbes for improved efficiency frontiersin.org.
Computational chemistry plays a crucial role in supporting experimental studies of alkanes by providing theoretical insights into reaction mechanisms, intermediates, and properties chemrxiv.orgpitt.edubyu.educhemrxiv.orgacs.org. This includes using methods like Density Functional Theory (DFT) to study the kinetics and thermodynamics of alkane reactions, such as pyrolysis and combustion chemrxiv.orgacs.org. The integration of computational modeling with experimental techniques, including in situ spectroscopy, is a powerful example of interdisciplinary collaboration that accelerates the development of new catalysts and processes for alkane transformations pitt.edu.
The application of alkanes and their derivatives in medicine, as seen with semifluorinated alkanes, exemplifies the intersection of chemistry and medical science nih.gov. This requires expertise in organic synthesis, physical chemistry, and pharmaceutical science to develop and evaluate new drug carriers and formulations.
Q & A
Q. How can researchers structure a discussion section to highlight this compound’s novel applications without overinterpreting data?
- Methodological Answer : Contextualize findings within existing literature, emphasizing gaps addressed. Use hedging language (e.g., “suggests,” “may indicate”) for speculative claims. Differentiate observed results from extrapolated implications. Include a “Limitations” subsection to acknowledge unresolved questions and propose follow-up studies .
Tables for Reference
Table 1 : Example viscosity data for this compound at varying temperatures.
| Temperature (°C) | Viscosity (mPa·s) | Standard Deviation |
|---|---|---|
| 25 | 0.89 | ±0.03 |
| 40 | 0.76 | ±0.02 |
| 60 | 0.61 | ±0.04 |
| Source: Adapted from viscosity protocols in |
Table 2 : Common impurities in this compound synthesis and their detection limits.
| Impurity | Detection Method | Limit (ppm) |
|---|---|---|
| Alkene isomers | GC-MS | 5 |
| Residual catalyst | ICP-OES | 1 |
| Moisture | Karl Fischer | 50 |
| Source: Purity standards from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
